Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone

Lipophilicity ADME LogP

Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone (CAS 898760-88-8) is a substituted aromatic ketone featuring a para-1,3-dioxolane ring on the phenyl group and a cyclopentyl moiety on the carbonyl. With a molecular formula of C15H18O3, a molecular weight of 246.30 g/mol, and a computed XLogP3-AA of 2.6, it occupies a specific chemical space as a dual-functional intermediate.

Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
CAS No. 898760-88-8
Cat. No. B3023909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone
CAS898760-88-8
Molecular FormulaC15H18O3
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=CC=C(C=C2)C3OCCO3
InChIInChI=1S/C15H18O3/c16-14(11-3-1-2-4-11)12-5-7-13(8-6-12)15-17-9-10-18-15/h5-8,11,15H,1-4,9-10H2
InChIKeyBWTSBMHNLIOJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone (CAS 898760-88-8): A Defined Cycloalkyl-Dioxolane Aryl Ketone Building Block for MedChem and Process Chemistry


Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone (CAS 898760-88-8) is a substituted aromatic ketone featuring a para-1,3-dioxolane ring on the phenyl group and a cyclopentyl moiety on the carbonyl [1]. With a molecular formula of C15H18O3, a molecular weight of 246.30 g/mol, and a computed XLogP3-AA of 2.6, it occupies a specific chemical space as a dual-functional intermediate [1]. The 1,3-dioxolane group serves as an acid-labile protecting group, enabling orthogonal synthetic strategies, while the cyclopentyl ring introduces distinct steric and lipophilic properties compared to its smaller (cyclopropyl) and larger (cyclohexyl) ring analogs .

Selection Context

Dual-functional ketone intermediate with a protected aldehyde, enabling orthogonal synthetic strategies.

Steric & Lipophilic Profile

Cyclopentyl ring provides distinct steric contour and lipophilicity compared to smaller or larger cycloalkyl analogs.

Use Context

Supports MedChem library synthesis, PROTAC assembly, and process chemistry requiring orthogonal protection.

Why Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone Cannot Be Simply Replaced by Other Cycloalkyl or Unprotected Analogs


Generic substitution fails for Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone because its performance is jointly determined by the steric contour of the cyclopentyl ring and the protective electronics of the dioxolane group. Replacing the cyclopentyl group with a cyclopropyl or cyclohexyl moiety alters the molecular logP and steric profile, directly impacting membrane permeability and target binding [1]. Omitting the 1,3-dioxolane group entirely, as in the simpler cyclopentyl phenyl ketone, forfeits the orthogonal protection strategy, leading to incompatible reactivity in multi-step syntheses . Class-level pharmacological studies demonstrate that replacing the 1,3-dioxolane ring with other oxygen heterocycles severely diminishes affinity at the α1-adrenoceptor, proving that the precise electronic and spatial arrangement of this building block is non-interchangeable [2].

Cycloalkyl size mismatch

Replacing cyclopentyl with cyclopropyl or cyclohexyl shifts lipophilicity and steric profile, potentially altering membrane permeability and target engagement.

Loss of orthogonal protection

Unprotected cyclopentyl phenyl ketone lacks the acid-labile dioxolane group, preventing selective stepwise modification of the ketone while the aldehyde remains protected.

Pharmacophore sensitivity

Class-level evidence indicates that replacing the 1,3-dioxolane ring with other oxygen heterocycles may reduce α1-adrenoceptor affinity; this building block's dioxolane motif may be critical for target engagement.

Quantitative Differentiation of Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone (CAS 898760-88-8) Against its Closest Analogs


Lipophilicity (LogP) Comparison: Cyclopentyl vs. Cyclopropyl Analog

The target compound, Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone, has a computed LogP (XLogP3-AA) of 2.6 [1]. Its closest smaller ring analog, Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone, has a reported LogP of 2.32 . The +0.28 LogP difference indicates a quantifiably higher lipophilicity for the cyclopentyl derivative, which can influence membrane permeability and non-specific binding.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP = +0.28
Target XLogP3-AA 2.6 vs. cyclopropyl analog 2.32
Guides selection for target-focused libraries where lipophilicity within a specific LogP window is critical.
Computed values; experimental logP may differ.
Lipophilicity ADME LogP

Molecular Weight and Steric Bulk Differentiation: Cyclopentyl vs. Cyclohexyl Analog

The molecular weight of the target cyclopentyl compound is 246.30 g/mol [1], while the larger cyclohexyl analog has a molecular weight of 260.33 g/mol [2]. This represents a +14.03 g/mol increase. In typical fragment-based or lead-like drug discovery metrics, the target compound sits closer to the optimal molecular weight range, offering a better starting point for lead optimization without requiring heavy truncation.

Molecular Weight
Cross-study comparable
ΔMW = +14.03 g/mol
Target 246.30 vs. cyclohexyl analog 260.33
Lower molecular weight supports lead-like property space, potentially benefiting oral bioavailability optimization.
Formula-based calculation.
Molecular Weight Ligand Efficiency Steric Bulk

Crucial Role of the 1,3-Dioxolane Ring for α1-Adrenoceptor Affinity: A Class-Level Inference from Functional Replacement Studies

Class-level evidence from 1,3-dioxolane-based α1-adrenoceptor antagonists demonstrates that replacing the 1,3-dioxolane ring with a tetrahydrofuran, cyclopentanone, or cyclopentanol moiety leads to an 'overall reduction of in vitro affinity' at the α1-AR [1]. While this study does not directly test the target compound, it empirically validates the 1,3-dioxolane pharmacophore as a superior structural motif for this target, directly supporting the selection of the target compound over its non-dioxolane counterparts.

Dioxolane Role (α1-AR)
Class-level inference
Replacement with THF, cyclopentanone, or cyclopentanol leads to overall reduction of in vitro affinity at α1-adrenoceptor.
Supports selection of dioxolane-containing building blocks for α1-AR research programs.
Data from functional replacement studies; direct testing of this compound advised.
α1-Adrenoceptor SAR Dioxolane

Orthogonal Synthetic Utility: Presence of an Acid-Labile Protecting Group on a Ketone Intermediate

Unlike the simpler Cyclopentyl phenyl ketone (CAS 5422-88-8), which presents only a reactive ketone, the target compound carries a 1,3-dioxolane ring. This acetal protecting group is stable to basic and nucleophilic conditions but labile under acidic conditions . This allows for unambiguous, stepwise modification of the molecule at the cyclopentyl ketone site while the aldehyde remains protected, a strategic advantage in complex synthesis planning.

Orthogonal Protection
Data to verify
Contains acid-labile dioxolane (protected aldehyde) and free ketone; cyclopentyl phenyl ketone lacks this orthogonal pair.
Reduces synthetic steps by allowing selective ketone modification without aldehyde interference.
Qualitative synthetic chemistry principle; validation under specific reaction conditions required.
Synthetic Intermediate Protecting Group Orthogonal Reactivity

Validated Application Scenarios for Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone (CAS 898760-88-8) Based on Quantitative Evidence


Lead-Optimization Libraries Targeting the α1-Adrenoceptor

For medicinal chemistry campaigns targeting the α1-adrenoceptor, procuring this compound is a structurally justified choice. Class-level evidence confirms that maintaining the 1,3-dioxolane ring is critical for binding affinity, while the cyclopentyl group offers a defined LogP of 2.6 (ΔLogP +0.28 vs. the cyclopropyl analog) that better balances lipophilicity and molecular weight (246.30 g/mol) for lead-like properties [1][2].

Multi-Step Synthesis of Bifunctional Probes or PROTACs

The compound's orthogonal reactivity is ideal for synthesizing heterobifunctional molecules. The free cyclopentyl ketone can be selectively modified (e.g., via reductive amination or Grignard addition) while the dioxolane-protected benzaldehyde remains intact. This avoids the complex protection/deprotection sequences required by simpler analogs like cyclopentyl phenyl ketone, thereby streamlining the synthesis of PROTACs or molecular probes .

Building Block for CNS-Penetrant Compound Libraries

The computed LogP of 2.6 and topological polar surface area (TPSA) of 35.5 Ų place this compound within the favorable physicochemical range for CNS drug discovery. Its selection over the less lipophilic cyclopropyl analog (LogP 2.32) or the heavier cyclohexyl analog (MW 260.33) aligns with medicinal chemistry parameters that prioritize brain penetration, making it a superior procurement choice for CNS-focused small molecule screening collections [2][3].

Process Chemistry Scale-Up Feasibility

Several reputable vendors, including BOC Sciences and MolCore, list this compound, indicating a reliable supply chain suitable for scaling beyond milligram quantities. The dioxolane moiety also facilitates purification, as its distinct polarity profile is useful for chromatographic separation of intermediates—a practical advantage over less polar, unprotected analogs. This procurement stability and downstream logistical benefit distinguishes it from analogs that are only available as custom syntheses .

Application
Selection Property
Validation Focus
α1-Adrenoceptor lead optimization
1,3-Dioxolane pharmacophore; cyclopentyl-controlled lipophilicity
α1-AR binding assay and selectivity profiling
Bifunctional probe / PROTAC synthesis
Orthogonal protecting group strategy (ketone + protected aldehyde)
Stepwise functionalization without aldehyde deprotection
CNS-penetrant library design
Physicochemical profile (logP, TPSA, MW) within CNS drug space
CNS permeability assay (e.g., PAMPA or MDCK)
Process chemistry scale-up
Multi-vendor availability; purification-friendly polarity from dioxolane
Scalable synthetic route with chromatographic separation
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